molecular formula C19H30N2O3 B6092852 1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one

1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one

Cat. No.: B6092852
M. Wt: 334.5 g/mol
InChI Key: RQHZUAMAVJQWCE-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is a complex organic compound with a unique structure that combines a piperidinone core with a cyclohexylmethyl group and a furan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclohexylmethyl Group: This step often involves alkylation reactions using cyclohexylmethyl halides under basic conditions.

    Attachment of the Furan Derivative: This can be done through nucleophilic substitution or coupling reactions, depending on the specific furan derivative used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.

    Reduction: The carbonyl group in the piperidinone core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The furan derivative can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Formation of halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets. These targets could include:

    Neurotransmitter Receptors: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity.

    Enzymes: It may inhibit or activate specific enzymes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylmethyl)-2-methylpiperidine: Similar in structure but lacks the furan derivative.

    3-Hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one: Similar but lacks the cyclohexylmethyl group.

Uniqueness

1-(Cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one is unique due to the combination of its piperidinone core, cyclohexylmethyl group, and furan derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(cyclohexylmethyl)-3-hydroxy-3-[[(5-methylfuran-2-yl)methylamino]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-15-8-9-17(24-15)12-20-14-19(23)10-5-11-21(18(19)22)13-16-6-3-2-4-7-16/h8-9,16,20,23H,2-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHZUAMAVJQWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2(CCCN(C2=O)CC3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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